3-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride
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Overview
Description
3-(2-Amino-1,1-difluoroethoxy)benzoic acid hydrochloride is a chemical compound with the CAS Number: 2470435-91-5 . It has a molecular weight of 253.63 . The IUPAC name for this compound is 3-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for 3-(2-Amino-1,1-difluoroethoxy)benzoic acid hydrochloride is 1S/C9H9F2NO3.ClH/c10-9(11,5-12)15-7-3-1-2-6(4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Biologically Active Compounds of Plants
Natural carboxylic acids derived from plants possess significant biological activities. For example, rosmarinic acid exhibits high antioxidant activity, and specific structural features of carboxylic acids influence their antimicrobial and cytotoxic activities. The presence of hydroxyl groups plays a role in the biological activities of these compounds, highlighting the importance of structural differences in determining their bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) have been studied for their in vitro antioxidant activities, showing that structural modifications can enhance their effectiveness. The presence of an unsaturated bond in the side chain and modifications in the aromatic ring or carboxylic function significantly influence their antioxidant activity. These studies provide a foundation for optimizing the structure of antioxidants to manage oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Chlorogenic Acid and Its Pharmacological Properties
Chlorogenic Acid (CGA) demonstrates a broad range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's effects on lipid and glucose metabolism suggest its potential for treating metabolic disorders such as diabetes and obesity. This review highlights CGA's diverse biological and pharmacological effects, suggesting its utility as a natural food additive and in therapeutic applications (Naveed et al., 2018).
Environmental and Health Concerns of Perfluoroalkyl Acids
Research on the developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, has gained attention due to their persistence and bioaccumulation potential. These compounds are associated with various health risks, prompting research into their effects and the need for safer alternatives. This review summarizes the developmental toxicity of these compounds, suggesting avenues for future research to better understand their hazards (Lau et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.
properties
IUPAC Name |
3-(2-amino-1,1-difluoroethoxy)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3.ClH/c10-9(11,5-12)15-7-3-1-2-6(4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKUSFRXPFNWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(CN)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride |
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